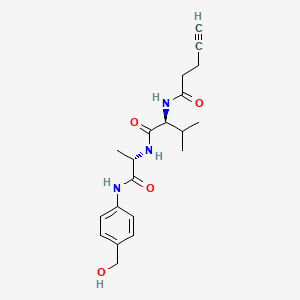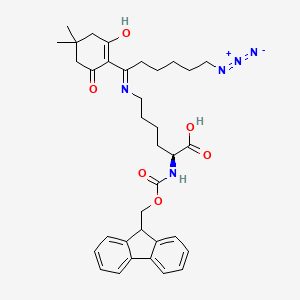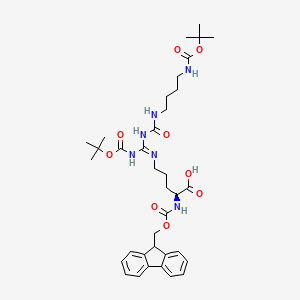
4-Pentynoyl-Val-Ala-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentynoyl-Val-Ala-PAB is a compound used extensively in click chemistry, a field that allows for the rapid and specific joining of molecular components. This compound contains an azide group, making it highly suitable for bioorthogonal chemistry reactions, particularly in the formation of antibody-drug conjugates .
Mechanism of Action
Target of Action
4-Pentynoyl-Val-Ala-PAB is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, which has been used in many research fields . It contains an azide group , which is a functional group characterized by the formula R-N3, where R is any organic residue .
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the coupling of an azide and an alkyne to form a stable triazole ring, a process that is highly efficient and specific . The azide group in this compound can react with molecules containing alkyne groups .
Biochemical Pathways
Given its role as a click chemistry reagent, it can be inferred that it is involved in the formation of covalent bonds between nucleic acids, lipids, proteins, and other molecules . This can potentially affect a wide range of biochemical pathways depending on the specific molecules it is combined with.
Result of Action
The result of the action of this compound would depend on the specific context in which it is used. As a click chemistry reagent, it enables the formation of covalent bonds between a variety of different molecules . This could potentially be used to create a wide range of different compounds with diverse properties.
Action Environment
The action of this compound, like all click chemistry reactions, can be influenced by a variety of environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (such as copper for CuAAC reactions), and the nature and concentration of the other reactants . These factors can all influence the efficiency, specificity, and yield of the reaction .
Biochemical Analysis
Biochemical Properties
The 4-Pentynoyl-Val-Ala-PAB molecule plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the presence of the azide group in the molecule .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynoyl-Val-Ala-PAB typically involves the coupling of 4-pentynoic acid with a peptide sequence containing valine and alanine. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentynoyl-Val-Ala-PAB primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and produces a stable triazole linkage .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be further utilized in various biochemical applications .
Scientific Research Applications
4-Pentynoyl-Val-Ala-PAB has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of high-purity peptides and proteins for research and therapeutic use
Comparison with Similar Compounds
Similar Compounds
4-Pentynoyl-Val-Ala-PNP: Another click chemistry reagent containing an alkyne group, used for synthesizing cryptophycin conjugates.
MC-Val-Cit-PAB-Indibulin: A similar compound used in the development of protease inhibitors.
Uniqueness
4-Pentynoyl-Val-Ala-PAB stands out due to its high specificity and efficiency in click chemistry reactions. Its unique structure allows for the formation of stable triazole linkages, making it highly valuable in both research and therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-(pent-4-ynoylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-5-6-7-17(25)23-18(13(2)3)20(27)21-14(4)19(26)22-16-10-8-15(12-24)9-11-16/h1,8-11,13-14,18,24H,6-7,12H2,2-4H3,(H,21,27)(H,22,26)(H,23,25)/t14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRVRFUMZRBARG-KSSFIOAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














